molecular formula C25H32ClN3O5S B2618786 N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216486-39-3

N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2618786
CAS No.: 1216486-39-3
M. Wt: 522.06
InChI Key: NWRFDXSNSZBTOT-UHFFFAOYSA-N
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Description

N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 4-(2-chloroethyl)morpholine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in bacterial cells, leading to cell death. In anti-inflammatory applications, it inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory mediators . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5S.ClH/c1-5-17-7-6-8-21-22(17)26-25(34-21)28(10-9-27-11-13-33-14-12-27)24(29)18-15-19(30-2)23(32-4)20(16-18)31-3;/h6-8,15-16H,5,9-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRFDXSNSZBTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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